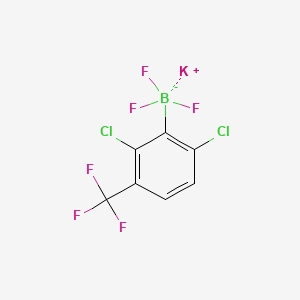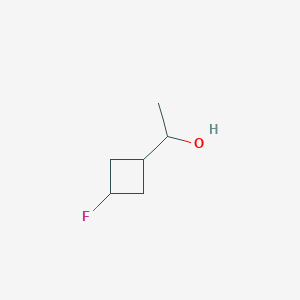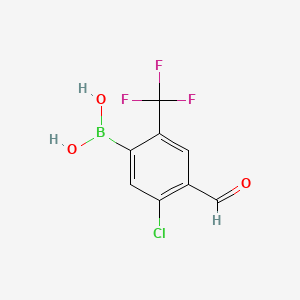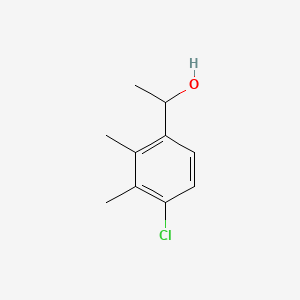
1-(4-Chloro-2,3-dimethylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2,3-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.67 g/mol . This compound is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2,3-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-chloro-2,3-dimethylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an ethanol solvent . The reaction typically occurs at room temperature and yields the desired alcohol product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas at elevated pressures and temperatures .
化学反应分析
Types of Reactions: 1-(4-Chloro-2,3-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of the corresponding ketone to form the alcohol is a common reaction.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(4-Chloro-2,3-dimethylphenyl)ethanone.
Reduction: this compound.
Substitution: Methoxy derivatives of the original compound.
科学研究应用
1-(4-Chloro-2,3-dimethylphenyl)ethanol has several applications in scientific research:
作用机制
The mechanism of action of 1-(4-Chloro-2,3-dimethylphenyl)ethanol is primarily related to its chemical reactivity. The presence of the chloro group and the hydroxyl group allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes . These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
相似化合物的比较
1-(4-Chlorophenyl)ethanol: Similar structure but lacks the additional methyl groups.
1-(2,3-Dimethylphenyl)ethanol: Similar structure but lacks the chloro group.
1-(4-Chloro-3-methylphenyl)ethanol: Similar structure but has only one methyl group.
Uniqueness: 1-(4-Chloro-2,3-dimethylphenyl)ethanol is unique due to the combination of the chloro group and two methyl groups on the phenyl ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activities .
属性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
1-(4-chloro-2,3-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO/c1-6-7(2)10(11)5-4-9(6)8(3)12/h4-5,8,12H,1-3H3 |
InChI 键 |
GIXWSVNKFZZXMY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1C)Cl)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


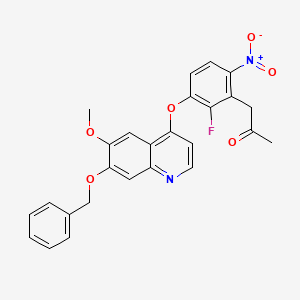

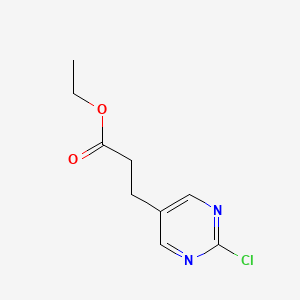
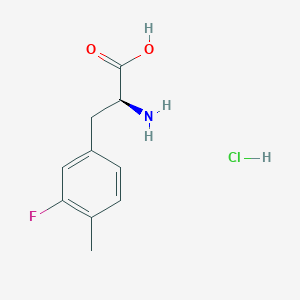
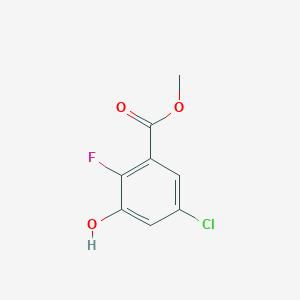
![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
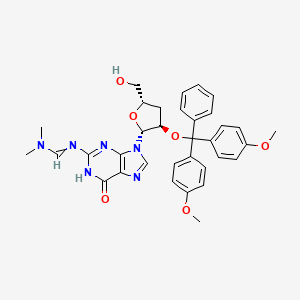
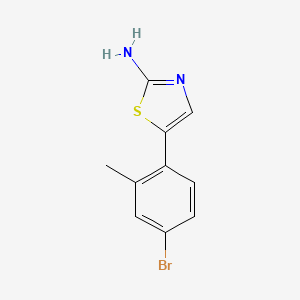
![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)
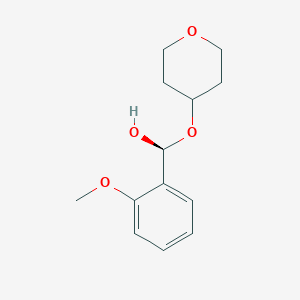
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
